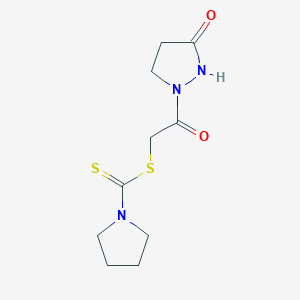

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate

Description

Properties

IUPAC Name |

[2-oxo-2-(3-oxopyrazolidin-1-yl)ethyl] pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S2/c14-8-3-6-13(11-8)9(15)7-17-10(16)12-4-1-2-5-12/h1-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWUKQBDVAUBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SCC(=O)N2CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate typically involves the following steps:

Formation of the Pyrazolone Ring: : This can be achieved by reacting hydrazine with a β-keto ester or β-diketone under acidic conditions[_{{{CITATION{{{2{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ...[{{{CITATION{{{_3{Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2 ...](https://link.springer.com/article/10.1007/s11224-024-02278-5).

Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable carbonyl compound.

Formation of the Carbodithioate Group: : The carbodithioate group is introduced by reacting the intermediate with carbon disulfide and a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation Products: : Higher oxidation state derivatives.

Reduction Products: : Reduced forms of the compound.

Substitution Products: : Derivatives with different functional groups.

Scientific Research Applications

2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate: has several scientific research applications:

Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Oxo-2-(2-oxo-2H-chromen-3-yl)ethyl pyrrolidine-1-carbodithioate

- Molecular Formula: Not explicitly provided, but the presence of a coumarin (2H-chromen-3-yl) substituent implies a larger aromatic system compared to the pyrazolone-based compound.

- Structural Differences: Core Substituent: Coumarin (benzopyrone) vs. pyrazolone. Molecular Weight: Likely higher due to the aromatic coumarin moiety, impacting solubility and bioavailability.

Generic Dithiocarbamate Derivatives

- Example : Sodium pyrrolidine dithiocarbamate (Na-PDTC).

- Key Differences :

- Lack of the 2-oxoethyl-pyrazolone/coumarin backbone.

- Simpler structure with higher water solubility, often used as a metal chelator or antioxidant.

Physicochemical and Functional Comparisons

Target Compound

- Limited experimental data are available, but its pyrazolone ring may enhance binding affinity to transition metals (e.g., Cu²⁺, Zn²⁺) compared to non-heterocyclic dithiocarbamates .

- The electron-withdrawing ketone groups in the pyrazolone ring could reduce nucleophilicity of the dithiocarbamate, altering reactivity in ligand-exchange reactions.

Coumarin Analogue

General Trends

- Bioactivity : Dithiocarbamates with aromatic substituents (e.g., coumarin) often exhibit enhanced antimicrobial or anticancer activity compared to aliphatic variants.

- Solubility : Bulkier substituents (e.g., coumarin) reduce aqueous solubility but improve lipid membrane penetration.

Biological Activity

2-Oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl 1-pyrrolidinecarbodithioate, a compound with the CAS number 338394-15-3, has garnered attention in recent years for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C10H15N3O2S2, with a molecular weight of approximately 273.38 g/mol. The compound features a unique structure that includes a pyrrolidine ring and a dithioate functional group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O2S2 |

| Molecular Weight | 273.38 g/mol |

| CAS Number | 338394-15-3 |

| Purity | >90% |

Antimicrobial Effects

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Studies show that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage related to chronic diseases.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain proteases, which could have implications for drug development in treating diseases characterized by abnormal protease activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of pyrrolidinecarbodithioates. The results indicated that the tested compounds, including our compound of interest, showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study 2: Antioxidant Activity Assessment

In a separate investigation, researchers assessed the antioxidant potential using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, significantly reducing DPPH radical levels compared to control groups.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dithioate group plays a critical role in its reactivity with cellular targets, influencing various biochemical pathways.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to establish the LD50 and long-term effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.